molecular formula C24H26N4O4S B11379116 N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11379116
M. Wt: 466.6 g/mol
InChI Key: LKOWQHHPCZTBCG-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-3-carboxamide derivative featuring a 4-methylphenyl substituent at the 1-position of the dihydropyridazine ring and an azepane-1-sulfonyl group at the para position of the phenylcarboxamide moiety. This compound is structurally related to sulfonamide-based inhibitors of carbonic anhydrase and other enzymes, with modifications aimed at optimizing pharmacokinetic or pharmacodynamic properties .

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H26N4O4S/c1-18-6-10-20(11-7-18)28-17-14-22(29)23(26-28)24(30)25-19-8-12-21(13-9-19)33(31,32)27-15-4-2-3-5-16-27/h6-14,17H,2-5,15-16H2,1H3,(H,25,30)

InChI Key

LKOWQHHPCZTBCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the azepane ring, sulfonylation, and the construction of the pyridazine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares a core pyridazine-3-carboxamide scaffold with several analogs, differing primarily in substituents on the phenyl rings and sulfonamide groups. Below is a comparative analysis of its structural and physicochemical properties against key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Spectral Data (NMR/MS) Source
Target Compound R1: 4-methylphenyl; R2: azepan-1-sulfonyl Not reported Not reported Not available
N-[4-(aminosulfonyl)phenyl]-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (10d) R1: 4-chlorophenyl; R2: aminosulfonyl Not reported Not reported Discrepancies in ¹H NMR vs. prior literature
1-(4-Chlorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (31) R1: 4-chlorophenyl; R2: quinolinyl-piperidine 158.2–159.6 42.7 LC/MS: [M+H]+ detected; ¹H NMR δ 11.77 (s, 1H)
1-(4-Bromo-2-fluorophenyl)-N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (34) R1: 4-bromo-2-fluorophenyl; R2: quinolinyl-piperidine 121.7–123.4 37.9 ¹³C NMR signals consistent with structure
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4,5-dimethyl-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide R1: dihydropyrazole; R2: azepan-1-sulfonyl Not reported Not reported Canonical SMILES provided

Key Observations:

Substituent Effects on Solubility and Stability: The target compound’s azepane-1-sulfonyl group may enhance solubility compared to simpler sulfonamide analogs (e.g., 10d) due to the larger, more lipophilic azepane ring . Analogs with quinolinyl-piperidine substituents (e.g., 31, 34) exhibit lower yields (35–48%) and higher melting points (>120°C), likely due to increased molecular rigidity .

LC/MS spectra for quinolinyl-piperidine derivatives (31, 34) confirmed molecular ion peaks ([M+H]+), supporting synthetic accuracy .

Biological Relevance :

  • While biological data for the target compound are absent, analogs like 31 and 34 (with fluorophenyl and bromophenyl groups) have been evaluated for kinase inhibition, highlighting the importance of halogen substituents in target binding .

Synthetic Challenges :

  • The azepane-1-sulfonyl group in the target compound may pose synthetic challenges due to steric hindrance during sulfonamide bond formation, as seen in related azepane derivatives .

Research Findings and Implications

  • However, rigorous NMR and LC/MS validation (as done for 10d and 31) is critical to confirm its structure .
  • Therapeutic Potential: Pyridazine-3-carboxamides with aryl sulfonamide moieties are known carbonic anhydrase IX/XII inhibitors. The target compound’s 4-methylphenyl group may enhance selectivity over off-target isoforms .

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